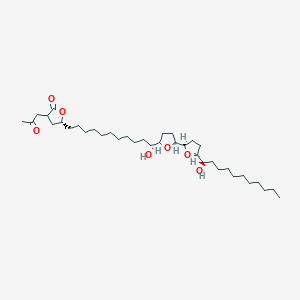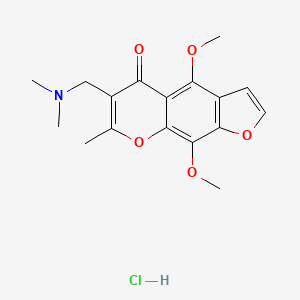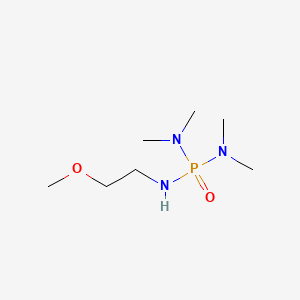
4-Ethyl-1-hexene
Overview
Description
4-Ethyl-1-hexene is an organic compound classified as an alkene. It is a derivative of 1-hexene, where an ethyl group is substituted at the fourth carbon position. The molecular formula of this compound is C8H16, and it has a molecular weight of 112.2126 g/mol . This compound is used in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-hexene can be synthesized through the trimerization of ethylene. This process involves the use of chromium-based catalysts under specific conditions of temperature and pressure. The reaction typically occurs at temperatures around 100-120°C and ethylene pressures of 50-100 atm . The catalytic system’s composition, including the presence of hydrogen, significantly affects the reaction kinetics and product distribution .
Industrial Production Methods: The industrial production of this compound primarily involves the ethylene trimerization method. This method is preferred due to its high selectivity towards 1-hexene compared to traditional ethylene oligomerization methods . Chevron Phillips’ ethylene trimerization technology is one of the dominant technologies used in the production of 1-hexene .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This reaction can produce epoxides or diols, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield 4-ethylhexane.
Substitution: Electrophilic addition reactions, such as the addition of sulfuric acid, can produce alkyl hydrogensulfates.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids for epoxidation.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Concentrated sulfuric acid at low temperatures.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 4-Ethylhexane.
Substitution: Alkyl hydrogensulfates.
Scientific Research Applications
4-Ethyl-1-hexene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile (e.g., sulfuric acid) to form a carbocation intermediate, which then reacts further to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Hexene: The parent compound of 4-Ethyl-1-hexene, with a molecular formula of C6H12.
4-Methyl-1-pentene: Another alkene with a similar structure but a methyl group instead of an ethyl group.
1-Octene: An alkene with a longer carbon chain (C8H16) but without the ethyl substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ethyl group at the fourth position influences its steric and electronic properties, making it suitable for specific industrial applications .
Properties
IUPAC Name |
4-ethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUAJRVOWSBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937334 | |
| Record name | 4-Ethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 1-Hexene, 4-ethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16746-85-3 | |
| Record name | 4-Ethyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16746-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexene, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016746853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[[4-(Ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy]benzoic acid ethyl ester](/img/structure/B1199445.png)




![17-ethynyl-17-hydroxy-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1199453.png)



